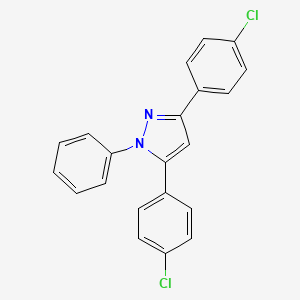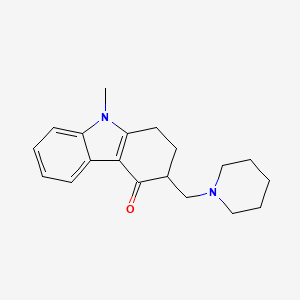
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone is a synthetic organic compound that belongs to the class of carbazolones This compound is characterized by the presence of a piperidine ring attached to the carbazolone core, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazolone Core: The initial step involves the cyclization of an appropriate precursor to form the carbazolone core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Methylation: The final step involves the methylation of the carbazolone core to introduce the methyl group at the desired position. This can be achieved using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride and suitable solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced carbazolones, and various substituted derivatives, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methyl-3-(1-pyrrolidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-azepanomethyl)-2,3-dihydro-4(1H)-carbazolone
Uniqueness
Compared to similar compounds, 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone exhibits unique chemical and biological properties due to the presence of the piperidine ring. This structural feature imparts distinct pharmacokinetic and pharmacodynamic characteristics, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
38942-84-6 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
9-methyl-3-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C19H24N2O/c1-20-16-8-4-3-7-15(16)18-17(20)10-9-14(19(18)22)13-21-11-5-2-6-12-21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
Clé InChI |
BAFLVTLGUUJFPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


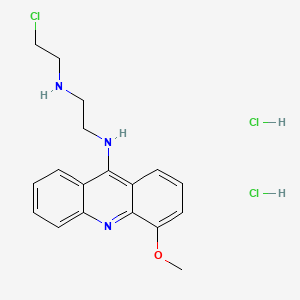

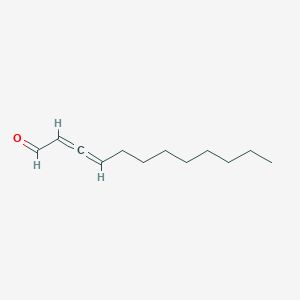
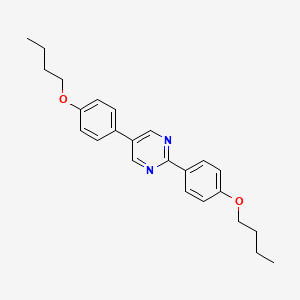
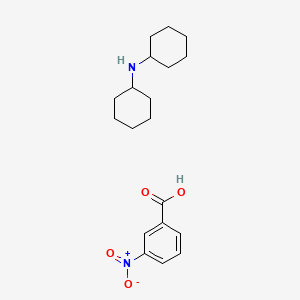
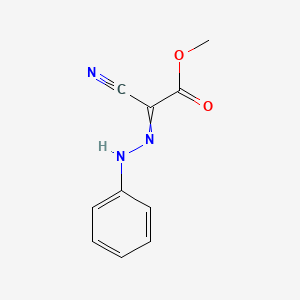
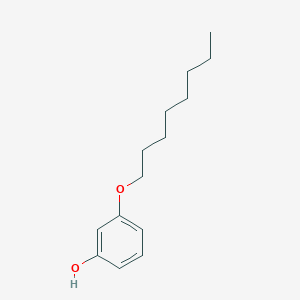
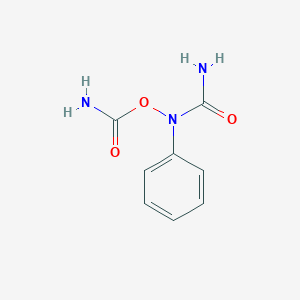
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
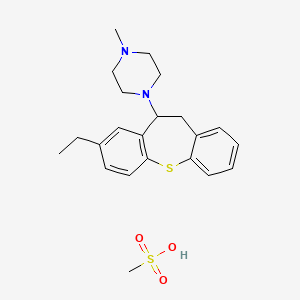
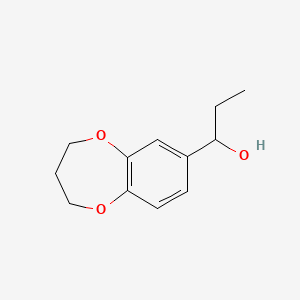
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
